5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol
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Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrole intermediates. One common method involves the reaction of 3-methylpyridine-2-thiol with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and halogenated pyridine derivatives .
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent due to its structural similarity to known antiviral compounds.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, its interaction with cellular receptors can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A pyridine derivative with a similar structure, known for its presence in tobacco and potential biological activities.
2-(3-Pyridyl)-1-pyrroline: Another compound with a pyridine and pyrrole ring, studied for its pharmacological properties.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine-2-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-7-5-8(6-12-10(7)13)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
LPUVCBKWWIHMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2=NCCC2 |
Origin of Product |
United States |
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